N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide is a synthetic organic compound featuring a benzo[d]thiazol moiety linked to a phenyl group, which is further substituted with a 3-chloropropanamide chain. The benzo[d]thiazol group is a heterocyclic aromatic system known for its electron-deficient properties, making it a common acceptor unit in optoelectronic materials.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-10-9-15(20)18-12-7-5-11(6-8-12)16-19-13-3-1-2-4-14(13)21-16/h1-8H,9-10H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUSZDWIBFNMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Typical Reagents and Conditions for Synthesis
| Step | Reagents | Solvent | Catalyst/Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminothiophenol + Aromatic aldehyde | Ethanol or PEG-400 | Reflux, piperidine | 75–85 |
| 2 | 3-Chloropropanoyl chloride | Dichloromethane | Ice bath, DCC or EDCI | 70–80 |
| 3 | Purification | - | Recrystallization | - |
Table 2: Typical Spectral Data for Intermediates
| Compound | Melting Point (°C) | Key IR Peaks (cm$$^{-1}$$) | $$^{1}H$$ NMR (δ ppm) | $$^{13}C$$ NMR (δ ppm) |
|---|---|---|---|---|
| Benzo[d]thiazole phenol | 220–225 | 1600–1500 (aromatic), 3300 (NH) | 10.20 (s, OH), 8.08 (d, aromatic H) | 165–115 (aromatic carbons) |
| Chloropropanamide | 102–104 | 1731 (C=O), 1100–1000 (C–Cl) | 4.19 (brs, CH2), 2.12 (CH2) | 165–25 (carbonyl and aliphatic carbons) |
Research Findings and Optimization
Reaction Efficiency : The condensation reactions under reflux with piperidine catalysis have demonstrated high efficiency in forming benzothiazole cores, with yields exceeding 80% when optimized.
Chlorination Step : Chlorination of amides or acids with thionyl chloride or phosphorus oxychloride is well-established, providing high purity intermediates suitable for subsequent coupling.
Amide Coupling : The use of carbodiimide-based coupling agents (DCC, EDCI) in inert solvents ensures high yields and minimal side reactions.
Purification : Recrystallization from ethanol or hot solvents is effective for obtaining pure compounds suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the propanamide moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Antimicrobial Activity
The compound has shown potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. It primarily acts by inhibiting the DprE1 enzyme, which is crucial for cell wall biosynthesis in M. tuberculosis, leading to the bacterium's death.
Anti-inflammatory Effects
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. By reducing the production of pro-inflammatory mediators, it shows promise as a potential anti-inflammatory agent.
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspases, which are essential for programmed cell death. This mechanism suggests its potential as an anticancer drug candidate .
Antimicrobial Efficacy
A study indicated that this compound effectively inhibited multi-drug resistant strains of M. tuberculosis, suggesting its potential as a lead compound in tuberculosis treatment.
Anti-inflammatory Mechanism
Research demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX activity, providing insights into developing new anti-inflammatory drugs.
Cancer Research
In vitro studies have shown that this compound effectively induces apoptosis across various cancer cell lines, emphasizing its promise as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide involves its interaction with specific molecular targets. For instance, in its anti-inflammatory role, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . In its antibacterial activity, it may disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes .
Comparison with Similar Compounds
10-(4-(Benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BT)
- Structure: Shares the benzo[d]thiazol-phenyl unit but replaces the propanamide chain with a phenoxazine donor group.
- Key Properties :
- Exhibits thermally activated delayed fluorescence (TADF) with a short lifetime (<1 μs).
- Small singlet-triplet energy gap ($\Delta E_{\text{ST}} < 0.1$ eV), enhancing electroluminescence efficiency.
- Applications : Used in organic light-emitting diodes (OLEDs) due to efficient upconversion of triplet excitons .
- Comparison: The absence of a phenoxazine donor and presence of a chloropropanamide chain in the target compound likely reduce its TADF activity, redirecting its utility toward non-optoelectronic applications.
Tris(4-(benzo[d]thiazol-2-yl)phenyl)phosphine oxide (4-TBTPO)
- Structure : Contains three benzo[d]thiazol-phenyl units attached to a central phosphine oxide group.
- Key Properties: Emits yellow light under UV excitation (365 nm).
- Applications : Investigated for OLEDs and optoelectronic devices .
- Comparison : The target compound’s single benzo[d]thiazol unit and lack of a phosphine oxide scaffold limit its emissive properties compared to 4-TBTPO. However, the chloropropanamide group may enhance solubility in polar solvents, favoring biological or catalytic applications.
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
- Structure : A structurally complex analog with additional thiazolo-triazole and chlorophenyl groups.
- Comparison : The target compound’s simpler structure lacks the thiazolo-triazole unit, likely reducing its conjugation length and electronic complexity .
Critical Analysis of Structural Impact on Function
- Solubility and Bioactivity : The amide group in the target compound may improve aqueous solubility compared to purely aromatic analogs like BT or 4-TBTPO, suggesting suitability for drug design.
- Optoelectronic Limitations: Unlike BT and 4-TBTPO, the target lacks conjugated donor-acceptor systems, rendering it less effective for TADF or light-emitting applications.
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the coupling of 4-(benzo[d]thiazol-2-yl)aniline with 3-chloropropanoyl chloride. The reaction conditions often include the use of bases such as triethylamine to facilitate the formation of the amide bond. The purity and structure of the synthesized compound can be confirmed using techniques such as NMR and mass spectrometry.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant antitumor activity. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 6.26 μM to 20.46 μM in different cancer cell assays, indicating moderate to high potency against tumor growth .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that benzothiazole derivatives possess notable activity against both Gram-positive and Gram-negative bacteria. For example, compounds in this class were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations below 10 μM .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Compounds containing the benzo[d]thiazole moiety have shown promising results in AChE inhibition assays, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests that this compound could contribute to cognitive enhancement strategies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Substituent | Biological Activity | IC50 Value (μM) |
|---|---|---|
| No substituent | Moderate antitumor | 20.46 |
| Chlorine | Enhanced antitumor | 6.26 |
| Benzothiazole | High AChE inhibition | 2.7 |
This table illustrates how modifications to the core structure can significantly impact biological activity.
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted on various benzothiazole derivatives revealed that those with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells, supporting the idea that structural modifications can lead to improved therapeutic profiles .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins, particularly in relation to AChE inhibition. These studies suggest that the binding affinity is influenced by hydrophobic interactions and hydrogen bonding capabilities .
- Comparative Analysis : Research comparing this compound with other known antitumor agents indicated that it holds promise as a lead compound for further development, particularly due to its favorable solubility and bioavailability profiles .
Q & A
Q. What are the established synthetic routes for N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide, and how are reaction conditions optimized?
The compound is synthesized via condensation of 4-(benzo[d]thiazol-2-yl)benzenamine with 3-chloropropanoyl chloride. Key steps include:
- Reaction Setup : Refluxing equimolar amounts of the amine and acyl chloride in DMF for 4–6 hours under inert atmosphere .
- Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) to track reaction progress .
- Purification : Recrystallization from ethanol yields pure product (60–75% yield). Adjusting solvent polarity (e.g., ethanol-DMF mixtures) improves crystallinity .
- Optimization : Varying catalysts (e.g., triethylamine) or solvents (e.g., THF vs. DMF) can enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- 1H/13C NMR : Confirm aromatic protons (δ 7.2–8.5 ppm) and the chloroacetamide moiety (δ 3.8–4.2 ppm for CH2Cl) .
- Mass Spectrometry : ESI-MS identifies the molecular ion peak [M+H]+ at m/z 345.8 (calculated for C16H12ClN2OS: 345.03) .
- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C-Cl (650–700 cm⁻¹) validate functional groups .
- Ambiguities : Conflicting NMR signals (e.g., overlapping peaks) may require 2D NMR (COSY, HSQC) or X-ray crystallography for resolution .
Q. What in vitro assays are recommended for initial biological activity screening?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Kinase Inhibition : Screening against kinase panels (e.g., Aurora kinases) using ATP-competitive assays (IC50 determination) .
- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess half-life (t1/2) and intrinsic clearance .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Substituent Modifications :
- Benzo[d]thiazole Ring : Introducing electron-withdrawing groups (e.g., -NO2) enhances kinase inhibition but may reduce solubility .
- Chloropropanamide Chain : Replacing Cl with F improves metabolic stability but alters target selectivity .
- Bioisosteric Replacements : Swapping the benzothiazole with pyridothiazole increases blood-brain barrier permeability .
- SAR Validation : Molecular docking (e.g., AutoDock Vina) predicts binding to kinase active sites (e.g., Aurora-A) .
Q. How can contradictory data in biological assays be systematically addressed?
Q. What advanced analytical methods ensure purity and stability in formulation studies?
- HPLC Optimization : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to achieve >98% purity .
- Degradation Studies : Forced degradation (acid/base hydrolysis, oxidation) identifies labile sites (e.g., chloroacetamide cleavage under basic conditions) .
- Stability-Indicating Methods : LC-MS/MS quantifies degradation products (e.g., benzo[d]thiazole-2-amine) .
Q. What strategies validate the compound’s mechanism of action in disease models?
- Necroptosis Inhibition : Evaluate RIPK3 binding via co-immunoprecipitation in HT-29 cells treated with TNF-α + z-VAD-fmk .
- In Vivo Efficacy : Xenograft models (e.g., colorectal cancer) with oral dosing (10–50 mg/kg) and PET imaging to monitor tumor regression .
- Biomarker Analysis : Measure plasma cytokine levels (e.g., IL-6, TNF-α) to correlate target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
